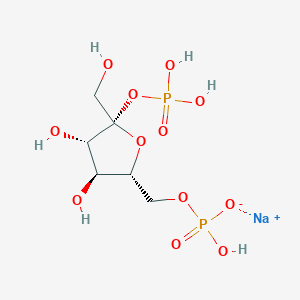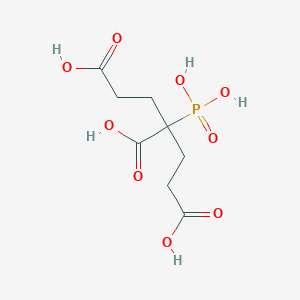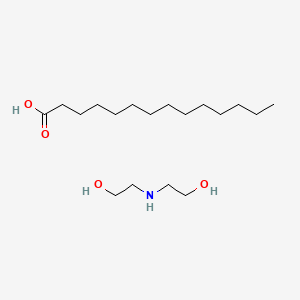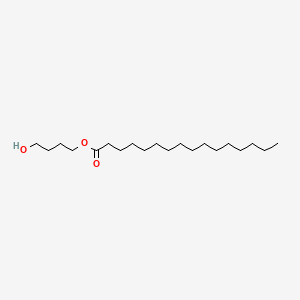
D-Fructose 2,6-diphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose 2,6-diphosphate sodium salt: is a vital compound in biomedicine, primarily known for its role as a metabolic regulator. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it significant in the study of metabolic pathways and energy production in cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 2,6-diphosphate sodium salt typically involves the phosphorylation of fructose-6-phosphate. This process can be catalyzed by specific enzymes such as phosphofructokinase-2. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where the enzyme phosphofructokinase-2 is used to catalyze the phosphorylation of fructose-6-phosphate. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: D-Fructose 2,6-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in isomerization reactions where it is converted to other sugar phosphates .
Common Reagents and Conditions:
Phosphorylation: Enzymes like phosphofructokinase-2 are commonly used.
Dephosphorylation: Enzymes such as fructose-2,6-bisphosphatase are involved.
Isomerization: Specific isomerases catalyze the conversion to other sugar phosphates.
Major Products Formed: The major products formed from these reactions include fructose-6-phosphate and other sugar phosphates, which are intermediates in glycolysis and gluconeogenesis .
Wissenschaftliche Forschungsanwendungen
D-Fructose 2,6-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Plays a crucial role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and cancer.
Industry: Utilized in the development of drugs targeting metabolic pathways.
Wirkmechanismus
D-Fructose 2,6-diphosphate sodium salt exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. This dual action helps maintain glucose homeostasis in cells .
Vergleich Mit ähnlichen Verbindungen
D-Fructose 1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
D-Glucose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
D-Fructose 6-phosphate: A precursor in the synthesis of D-Fructose 2,6-diphosphate sodium salt.
Uniqueness: this compound is unique due to its specific regulatory role in both glycolysis and gluconeogenesis, making it a critical compound for maintaining metabolic balance .
Eigenschaften
Molekularformel |
C6H13NaO12P2 |
|---|---|
Molekulargewicht |
362.10 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |
InChI-Schlüssel |
JHTXKGQRDPTTPG-QAYODLCCSA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)






